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Technical Support Center: PBMC Isolation
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals reduce red blood

cell (RBC) contamination during peripheral blood mononuclear cell (PBMC) isolation.

Troubleshooting Guide
This guide addresses specific issues that can lead to RBC contamination in your final PBMC
preparation.

Question: I see a thick, red pellet or significant reddish
tint in my PBMC layer after density gradient
centrifugation. What went wrong?
Answer: This indicates substantial RBC contamination. Several factors during the density

gradient centrifugation process could be the cause. Here are the most common issues and

their solutions:

Incorrect Temperature of Reagents and Samples: The density of the gradient medium (e.g.,

Ficoll-Paque) is temperature-sensitive. If the medium is too cold, its density increases, which

can prevent RBCs and granulocytes from pelleting correctly.[1]
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Solution: Ensure that the blood sample, dilution buffer (e.g., PBS), and density gradient

medium are all at room temperature (18-20°C) before starting the procedure.[1][2]

Improper Layering Technique: Roughly layering the diluted blood onto the density gradient

medium can cause mixing of the layers, leading to poor separation.

Solution: When layering the blood, hold the pipette against the side of the tube, just above

the surface of the density gradient medium.[1][3] Dispense the blood slowly and carefully

to create a distinct interface.[1][4]

Incorrect Centrifuge Settings: Using the centrifuge brake can disturb the established cell

layers during deceleration, resulting in re-contamination of the PBMC layer.[1][5]

Solution: Always ensure the brake is turned OFF when centrifuging during the density

gradient separation step.[1][5]

Old Blood Samples: Processing blood samples that are more than 24 hours old can lead to

changes in cell density and increased granulocyte degranulation, which can interfere with

clean separation.[3][6]

Solution: Process blood samples as fresh as possible, ideally within a few hours of

collection.[3]

Question: My final PBMC pellet is pink or reddish after
the washing steps. How can I remove the remaining
RBCs?
Answer: A pink or reddish pellet indicates residual RBC contamination that was not removed by

the density gradient alone. An RBC lysis step is recommended in this situation.

Solution: Perform a post-Ficoll RBC lysis step. After harvesting the PBMC layer and

performing the initial washes, you can add an RBC lysis buffer to the cell pellet.[5] This will

selectively destroy the remaining RBCs while leaving the PBMCs intact.[7] Be sure to wash

the cells again after lysis to remove the buffer and RBC debris.
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Question: I'm still getting RBC contamination despite
following the standard protocol carefully. What else can
I do?
Answer: If you consistently face issues with RBC contamination, consider the following protocol

optimizations and alternative methods:

Dilution of Blood: Ensure you are diluting your whole blood sample, typically at a 1:1 ratio

with a balanced salt solution like PBS, before layering.[8] This reduces the viscosity of the

blood and improves cell separation.

Alternative Separation Technologies: For more consistent and faster results, you might

consider using specialized tubes or kits.

SepMate™ Tubes: These tubes contain an insert that simplifies the layering process and

prevents the layers from mixing.[9] Centrifugation time is also reduced, and the PBMC
layer is simply poured off, minimizing the chance of aspirating RBCs.[2][6]

Cell Preparation Tubes (CPTs™): These tubes contain the density gradient medium and a

gel barrier under a vacuum. Blood is drawn directly into the tube, simplifying the process

and reducing handling steps.[9] However, some studies have shown that CPTs may result

in higher erythrocyte contamination compared to Ficoll and SepMate methods.[10]

Immunomagnetic Separation: This technique can be used to isolate PBMCs directly from

whole blood without density gradient centrifugation or lysis, resulting in a highly pure

population.[11]

Frequently Asked Questions (FAQs)
What is the principle behind RBC lysis buffers?
RBC lysis buffers, most commonly containing ammonium chloride (NH₄Cl), work on the

principle of osmotic fragility.[7] RBCs are more permeable to ammonium chloride than other cell

types.[7] The influx of NH₄Cl into the RBCs causes an osmotic imbalance, leading to water

influx and subsequent cell lysis.[7] PBMCs are better able to maintain their ionic equilibrium in

the isotonic buffer and are therefore not lysed.[7]
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When should I perform an RBC lysis step?
An RBC lysis step can be performed at different points in the protocol:

After Density Gradient Centrifugation: This is the most common approach to "clean up" a

PBMC preparation that has visible RBC contamination.[5]

Before Density Gradient Centrifugation: While less common for PBMC isolation (as it can

affect the density of the remaining cells), it is a viable method for obtaining a total leukocyte

population.[8]

As a Standalone Method: For some applications where a pure PBMC population is not

strictly required, RBC lysis of whole blood can be used to obtain all white blood cells.[12]

Can RBC lysis affect my PBMCs?
Yes, prolonged exposure to lysis buffer can negatively impact the viability and morphology of

your PBMCs.[8] It is crucial to follow the recommended incubation times and wash the cells

thoroughly after lysis to remove the buffer.

Are there alternatives to ammonium chloride-based lysis
buffers?
Yes, a simple and effective alternative is hypotonic lysis using water.[7] This method relies on

the fact that RBCs are more fragile than PBMCs and will lyse more quickly in a hypotonic

solution.[7] However, the timing of this procedure is critical to avoid lysing the PBMCs as well.

[7]

Experimental Protocols
Protocol 1: Standard PBMC Isolation using Ficoll-Paque
This protocol is a standard method for isolating PBMCs from whole blood using density

gradient centrifugation.

Bring Ficoll-Paque and PBS to room temperature (18-20°C).

Dilute whole blood 1:1 with PBS in a conical tube.
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Add Ficoll-Paque to a new conical tube (e.g., 15 mL of Ficoll for a 50 mL tube).

Carefully layer the diluted blood over the Ficoll-Paque, minimizing disturbance of the

interface.[1]

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[8]

After centrifugation, four layers will be visible: plasma, a "buffy coat" of PBMCs, the Ficoll-

Paque layer, and a pellet of RBCs and granulocytes at the bottom.[13]

Carefully aspirate the upper plasma layer without disturbing the PBMC layer.

Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new conical

tube.[1][4]

Wash the isolated PBMCs by adding at least 3 volumes of PBS.

Centrifuge at 250-300 x g for 10 minutes at 4°C.[5][8]

Discard the supernatant and resuspend the cell pellet in PBS for a second wash. Repeat the

centrifugation step.

Discard the supernatant and resuspend the final PBMC pellet in your desired cell culture

medium.

Protocol 2: Red Blood Cell Lysis
This protocol is for removing residual RBCs from a PBMC preparation.

After the final wash step of your PBMC isolation, pellet the cells by centrifugation (e.g., 300 x

g for 10 minutes).

Discard the supernatant.

Resuspend the cell pellet in 1-2 mL of 1X RBC Lysis Buffer.

Incubate for 5-10 minutes at room temperature.[5][8]

Add at least 10 volumes of PBS to the tube to stop the lysis reaction.
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Centrifuge at 300 x g for 5 minutes to pellet the PBMCs.[8]

Carefully discard the supernatant, which will contain lysed RBCs.

Wash the PBMC pellet again with PBS to remove any remaining lysis buffer.

Resuspend the final cell pellet in your desired medium.

Quantitative Data Summary
Table 1: Comparison of PBMC Isolation Methods

Method
Typical Processing
Time

RBC
Contamination

PBMC Recovery

Ficoll-Paque 45-60 minutes

Can be significant if

protocol is not

optimized[10]

Lower than other

methods[10]

SepMate™ Tubes ~15-25 minutes[6][14] Generally low[10]
Higher than Ficoll-

Paque[10]

CPT™ Tubes ~30 minutes

Can be higher than

Ficoll and

SepMate™[10]

Highest among the

three[10]

RBC Lysis (Whole

Blood)
~15 minutes N/A (RBCs are lysed)

Yields total

leukocytes, not just

PBMCs[12]

Table 2: Common RBC Lysis Buffer Formulation (10X
Stock)
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Component Concentration Amount per 1 Liter

Ammonium Chloride (NH₄Cl) 0.155 M 90 g

Potassium Bicarbonate

(KHCO₃)
0.01 M 10 g

EDTA 0.1 mM 370 mg

Source:[8]

Note: Dilute to 1X with ddH₂O

before use.[8]
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Standard PBMC Isolation Workflow

Whole Blood Dilution (1:1 with PBS)

Layer over Ficoll-Paque

Centrifuge (400g, 30 min, brake off)

Collect PBMC Layer (Buffy Coat)

Wash PBMCs (x2)

Pure PBMC Pellet

 

PBMC Isolation with RBC Lysis Step

PBMC Pellet with
RBC Contamination

Add RBC Lysis Buffer

Incubate (5-10 min)

Stop Lysis & Wash

Pure PBMC Pellet
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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